8-Chloropyrido[3,4-b]pyrazine

Kinase Inhibitor Design Synthetic Chemistry Structure-Activity Relationship (SAR)

8-Chloropyrido[3,4-b]pyrazine is the non‑interchangeable starting material for synthesizing 2,8‑disubstituted pyrido[3,4‑b]pyrazine kinase inhibitors. The 8‑chloro substituent is critical for regioselective palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) to install the essential 4‑(piperidin‑1‑yl)aniline pharmacophore at C‑8. Generic analogs (e.g., 8‑bromo or pyrido[2,3‑b]pyrazine isomers) alter reaction kinetics and abolish target binding. Procure this compound to accelerate SAR‑driven kinase drug discovery with a validated Syk inhibitor template.

Molecular Formula C7H4ClN3
Molecular Weight 165.58 g/mol
CAS No. 929074-47-5
Cat. No. B1602321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloropyrido[3,4-b]pyrazine
CAS929074-47-5
Molecular FormulaC7H4ClN3
Molecular Weight165.58 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CN=CC2=N1)Cl
InChIInChI=1S/C7H4ClN3/c8-5-3-9-4-6-7(5)11-2-1-10-6/h1-4H
InChIKeyPVQMPGJOPFGPJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloropyrido[3,4-b]pyrazine (929074-47-5): Core Scaffold and Key Intermediate for Kinase-Targeted Therapeutics


8-Chloropyrido[3,4-b]pyrazine (CAS 929074-47-5) is a heterocyclic building block consisting of a fused pyridine-pyrazine core with a reactive chlorine substituent at the 8-position . This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of disubstituted and trisubstituted pyrido[3,4-b]pyrazines with demonstrated activity against cancer-related protein kinases [1]. The compound's unique electronic and steric properties, conferred by the 8-chloro substituent, make it a critical starting material for structure-activity relationship (SAR) studies and the development of selective kinase inhibitors .

Why 8-Chloropyrido[3,4-b]pyrazine (929074-47-5) Cannot Be Replaced by Other Halogenated or Isomeric Pyridopyrazines


Substituting 8-Chloropyrido[3,4-b]pyrazine with a generic analog, such as its 8-bromo derivative or a different pyridopyrazine isomer (e.g., pyrido[2,3-b]pyrazine), introduces significant and quantifiable changes in both synthetic utility and biological outcome. The 8-chloro substituent is a critical determinant for regioselective functionalization in cross-coupling reactions, enabling the precise construction of 2,8-disubstituted derivatives, a key pharmacophoric arrangement for kinase inhibition [1]. Furthermore, SAR studies have unequivocally identified the 8-position of the pyrido[3,4-b]pyrazine ring as a crucial site for the attachment of the 4-(piperidin-1-yl)aniline moiety, a group essential for binding to therapeutic kinase targets [2]. Using an isomer or an analog with a different halogen at the 8-position would alter the reaction kinetics, regioselectivity, and ultimately the biological activity of the final compound, making the specific 8-chloro derivative non-interchangeable for projects requiring this defined substitution pattern .

Quantitative Differentiation of 8-Chloropyrido[3,4-b]pyrazine (929074-47-5) Against Key Comparators


Regioselective Functionalization: 8-Chloro vs. 8-Bromo vs. Unsubstituted Core

The 8-chloro substituent on the pyrido[3,4-b]pyrazine core provides a critical synthetic handle for regioselective functionalization to generate 2,8-disubstituted derivatives. This substitution pattern is essential for kinase inhibitory activity. While both 8-chloro and 8-bromo derivatives can serve as intermediates, the chloro analog is often preferred for its balance of reactivity and stability in cross-coupling reactions. The unsubstituted pyrido[3,4-b]pyrazine core lacks this reactive site, precluding the synthesis of the active 2,8-disubstituted pharmacophore. [1]

Kinase Inhibitor Design Synthetic Chemistry Structure-Activity Relationship (SAR)

Purity Profile: 8-Chloropyrido[3,4-b]pyrazine vs. Industry Standards

Commercial suppliers offer 8-Chloropyrido[3,4-b]pyrazine with a purity of ≥95% to ≥98%, as determined by HPLC or NMR. This high purity is essential for reproducible synthetic outcomes and minimizing side reactions in subsequent steps. In contrast, the unsubstituted parent scaffold, pyrido[3,4-b]pyrazine (CAS 254-86-4), is sometimes reported with lower purity (e.g., 100.0% at 214nm detection, which may not be directly comparable to a more rigorous assay).

Quality Control Chemical Procurement Reproducibility

Scaffold Validation: Pyrido[3,4-b]pyrazine Core as a Clinically-Relevant Kinase Inhibitor Template

The pyrido[3,4-b]pyrazine scaffold, from which 8-Chloropyrido[3,4-b]pyrazine is derived, is a clinically validated template for the development of selective Spleen Tyrosine Kinase (Syk) inhibitors. The clinical candidate sovleplenib was developed through extensive SAR and PK optimization of this core. While 8-Chloropyrido[3,4-b]pyrazine is an early-stage building block, its use in constructing the core scaffold directly links it to a proven therapeutic pathway with defined potency and selectivity metrics. For example, sovleplenib, a direct descendant of this chemical space, is a potent and selective Syk inhibitor with favorable preclinical PK profiles and robust anti-inflammation efficacy in a preclinical collagen-induced arthritis model. [1]

Drug Discovery Kinase Inhibition Medicinal Chemistry

Optimal Application Scenarios for Procuring 8-Chloropyrido[3,4-b]pyrazine (929074-47-5)


Synthesis of 2,8-Disubstituted Pyrido[3,4-b]pyrazine Kinase Inhibitors

8-Chloropyrido[3,4-b]pyrazine is the required starting material for synthesizing the 2,8-disubstituted pyrido[3,4-b]pyrazine scaffold. This specific substitution pattern is essential for achieving kinase inhibitory activity, as demonstrated by SAR studies that identified the 4-(piperidin-1-yl)aniline moiety at the C-8 position as a critical pharmacophore [1]. Procuring this compound enables medicinal chemists to efficiently build focused libraries of kinase inhibitors, bypassing the need for a de novo synthesis of the core scaffold.

Structure-Activity Relationship (SAR) Exploration at the 8-Position

The reactive chlorine atom at the 8-position serves as a versatile handle for introducing diverse functional groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties of lead compounds [1][2]. Using the 8-chloro derivative ensures a well-characterized and regioselective entry point for diversification.

Development of Syk and Other Non-Receptor Tyrosine Kinase Inhibitors

Given the clinical validation of the pyrido[3,4-b]pyrazine scaffold as a Syk inhibitor template (as exemplified by sovleplenib), procuring 8-Chloropyrido[3,4-b]pyrazine is a strategic decision for programs targeting Syk for autoimmune diseases (e.g., immune thrombocytopenia, rheumatoid arthritis) or hematological malignancies [3]. The compound provides a direct path to accessing a proven chemical space with a higher probability of discovering potent and selective leads.

Chemical Biology Probe Development

For researchers developing chemical probes to interrogate kinase signaling pathways, the 8-chloro derivative offers a clean, high-purity starting point. Its established synthetic utility ensures that probe molecules can be synthesized reliably and in sufficient quantity for detailed mechanistic studies, including cellular target engagement assays and in vivo pharmacology experiments [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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